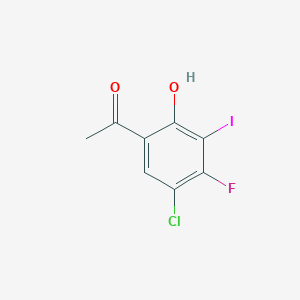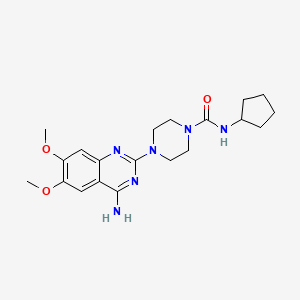
N-(4-bromo-1,3-thiazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-1,3-thiazol-5-yl)acetamide is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1,3-thiazol-5-yl)acetamide typically involves the bromination of thiazole followed by acetamidation. One common method involves the reaction of 2-amino-5-bromothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out in a solvent like methylene chloride at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromo-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions.
Acylation and Alkylation: The acetamide group can participate in acylation or alkylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring.
Applications De Recherche Scientifique
N-(4-bromo-1,3-thiazol-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(4-bromo-1,3-thiazol-5-yl)acetamide in biological systems involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial lipids, thereby exerting its antibacterial effects . In anticancer research, it may interfere with cellular pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-bromothiazol-2-yl)acetamide: Similar in structure but with the bromine atom at a different position on the thiazole ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide:
Uniqueness
N-(4-bromo-1,3-thiazol-5-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials with tailored properties.
Propriétés
Formule moléculaire |
C5H5BrN2OS |
|---|---|
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
N-(4-bromo-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H5BrN2OS/c1-3(9)8-5-4(6)7-2-10-5/h2H,1H3,(H,8,9) |
Clé InChI |
XCJBTXGMPSZWCM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(N=CS1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B8686555.png)
![3-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2,2-dimethylpropan-1-ol](/img/structure/B8686565.png)




![5-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8686597.png)






